AGN194204

Description

AGN194204 (IRX4204) is a potent, orally active selective retinoid X receptor (RXR) agonist with high affinity for RXRα (Kd = 0.4 nM), RXRβ (Kd = 3.6 nM), and RXRγ (Kd = 3.8 nM). Preclinical studies highlight its dual role in metabolic and oncological contexts:

- Antidiabetic Effects: In Zucker diabetic fatty (ZFF) rats, this compound reduces basal endogenous glucose production (EGP) by 30% and enhances hepatic insulin sensitivity via upregulation of Irs-2 and suppression of Foxa2/Foxa3 networks .

- Anticancer Activity: this compound induces apoptosis in SK-BR-3 breast cancer cells and synergizes with PPAR ligands (e.g., γ-linolenic acid, LA) to inhibit proliferation in MDA-MB-468 and T47D breast cancer models .

- Anti-inflammatory Properties: It suppresses lipopolysaccharide-induced nitric oxide and interleukin-6 release in RAW264.7 macrophages .

This compound also modulates β-catenin degradation independently of the adenomatous polyposis coli (APC) pathway, reducing oncogenic transcriptional activity in HEK293 and SW480 cells .

Properties

IUPAC Name |

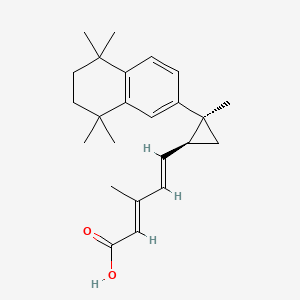

(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+/t18-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOOLEGQBVUTKC-NVQSDHBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/[C@@H]1C[C@]1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220619-73-8 | |

| Record name | VTP-194204 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220619738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VTP-194204 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VTP-194204 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877M97Z38Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AGN194204 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AGN194204 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Cancer Therapy

AGN194204 has shown significant promise in the treatment of various cancers, particularly pancreatic and breast cancer.

- Pancreatic Cancer :

- Effectiveness : Studies indicate that this compound inhibits the proliferation of pancreatic cancer cell lines such as MIA PaCa-2 and BxPC-3. It is reported to be 10-100 times more effective than RAR-selective retinoids .

- Mechanism : The compound reduces levels of cyclin E and cyclin-dependent kinase 6 (cdk6), which are critical for cell cycle progression, while increasing p27 levels, a cyclin-dependent kinase inhibitor .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | >10 | Inhibits cyclin E and cdk6, increases p27 levels |

| BxPC-3 | >10 | Similar mechanism as MIA PaCa-2 |

- Breast Cancer :

| Cell Line | Effect on S-phase (%) | Notable Gene Regulation |

|---|---|---|

| MDA-MB-468 | 70% | Alters expression of growth factor receptors |

| T47D | Minimal |

Immunology

This compound also plays a role in modulating immune responses.

- Th2 Development : Research indicates that this compound enhances Th2 cell development by increasing the production of interleukins IL-4 and IL-5 while decreasing IFN-γ production. This suggests a potential therapeutic application in conditions characterized by Th1 dominance .

Case Study 1: Pancreatic Cancer Treatment

In a controlled study involving MIA PaCa-2 cells treated with this compound, researchers observed a significant reduction in cell proliferation compared to untreated controls. The study highlighted that this compound's effects were additive when combined with other chemotherapeutic agents like gemcitabine, indicating its potential as an adjunct therapy .

Case Study 2: Immunomodulation

A study investigating the effects of this compound on naive T cells demonstrated that treatment led to enhanced Th2 responses under specific stimulation conditions. This finding supports its potential use in therapies aimed at modulating immune responses in autoimmune diseases or allergies .

Mechanism of Action

AGN194204 exerts its effects by selectively binding to retinoid X receptors, specifically RXRα, RXRβ, and RXRγ. This binding activates the receptors, leading to the modulation of gene expression involved in cell proliferation, differentiation, and apoptosis. The compound’s anti-inflammatory and anticarcinogenic actions are attributed to its ability to inhibit the release of pro-inflammatory cytokines and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

AGN194204 vs. Troglitazone (PPARγ Agonist)

Key Insight : While both compounds lower glucose in ZFF rats, this compound lacks troglitazone’s peripheral benefits, instead exacerbating hypertriglyceridemia—a limitation for metabolic applications .

This compound vs. LG100268 (RXR Agonist)

- PPARα/RXR Activation : Unlike prior reports, this compound and LG100268 failed to transactivate PPARα/RXR heterodimers in luciferase assays, suggesting context-dependent signaling .

This compound vs. PPAR Ligands (LA, HETE) in Breast Cancer

Key Insight : this compound enhances PPAR ligand efficacy, particularly in RXRα-high tumors, by altering growth factor receptors (e.g., c-met) and mitogen-activated protein kinases .

This compound vs. RAR Agonists in Immune Modulation

- Th2 Cytokine Induction : this compound increases interleukin-4 and interleukin-5 via RXR, unlike RAR agonists, which favor Th1 responses .

- Therapeutic Implications : RXR agonists may exacerbate Th2-driven diseases (e.g., asthma), whereas RAR agonists are preferable for autoimmune conditions .

Tables

Table 1. Binding Affinity and Selectivity of this compound

| Receptor | Kd (nM) | EC50 (nM) |

|---|---|---|

| RXRα | 0.4 | 0.2 |

| RXRβ | 3.6 | 0.8 |

| RXRγ | 3.8 | 0.08 |

Table 2. Anticancer Effects of this compound in Preclinical Models

Biological Activity

AGN194204 is a selective retinoid X receptor (RXR) agonist that has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its effects on cancer cell proliferation, immune modulation, and its interactions with other therapeutic agents.

This compound functions primarily through activation of RXR, which plays a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. Unlike retinoic acid receptor (RAR)-selective retinoids, RXR-selective retinoids like this compound are associated with fewer side effects, making them attractive for therapeutic use.

Pancreatic Cancer

A significant study investigated the effects of this compound on pancreatic cancer cell lines MIA PaCa-2 and BxPC-3. The findings demonstrated that this compound inhibited cell proliferation at concentrations greater than 10 nM. Notably, it was found to be 10-100 times more effective than RAR-selective retinoids in suppressing these cancer cells. The mechanism involved a reduction in cyclin E and cyclin-dependent kinase 6 (cdk6) levels, alongside a two-fold increase in p27 levels, indicating a shift in the cell cycle regulation towards inhibition of proliferation .

| Cell Line | Concentration (nM) | Proliferation Inhibition | Mechanism |

|---|---|---|---|

| MIA PaCa-2 | >10 | Significant | Decreased cyclin E, increased p27 |

| BxPC-3 | >10 | Significant | Decreased cdk6 |

| AsPC-1 | Not affected | None | - |

Co-treatment with Cytotoxic Agents

Further analysis revealed that co-treatment of MIA PaCa-2 cells with this compound and standard chemotherapeutic agents such as cisplatin and gemcitabine resulted in an additive effect rather than a synergistic one. This suggests that this compound could enhance the efficacy of existing treatments without significantly increasing toxicity .

Immune Modulation

In addition to its anti-cancer properties, this compound has been shown to enhance Th2 immune responses. In vitro studies indicated that this compound significantly increased IL-4 and IL-5 production from Th0 cells while decreasing IFN-γ levels. This modulation suggests potential applications in conditions where Th2 responses are beneficial, such as allergies or certain autoimmune diseases .

Effects on Viral Infections

Interestingly, this compound has also been implicated in increasing host susceptibility to viral infections. Studies demonstrated that treatment with this compound enhanced the replication of viruses such as vesicular stomatitis virus (VSV) and herpes simplex virus (HSV-1) in host cells. This effect was linked to the activation of RXRα, suggesting a dual role where RXR activation can both promote tumor growth and enhance viral infection susceptibility .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound across different studies:

Q & A

Q. What is the molecular mechanism of AGN194204 as a selective RXR agonist, and how does it differ from RAR activation?

this compound binds selectively to retinoid X receptor (RXR) subtypes (α, β, γ) with high affinity (Kd values: 0.4 nM, 3.6 nM, 3.8 nM, respectively) and exhibits potent agonistic activity (EC50: 0.2 nM, 0.8 nM, 0.08 nM). Unlike RAR agonists, it does not activate retinoic acid receptors (RARs), enabling targeted modulation of RXR-dependent pathways such as heterodimerization with PPARs or LXR. This selectivity allows researchers to isolate RXR-specific effects in transcriptional regulation .

Q. What experimental models are commonly used to study this compound’s anti-inflammatory and anticancer effects?

- In vitro : RAW264.7 macrophage-like cells treated with lipopolysaccharide (LPS) and tumor necrosis factor-α (TNF-α) to assess inhibition of nitric oxide (NO), interleukin-6 (IL-6), and IκBα degradation. SK-BR-3 human breast cancer cells are used to evaluate apoptosis induction via TUNEL assays .

- In vivo : Female A/J mice fed this compound (30–60 mg/kg orally for 15 weeks) to study lung tumor reduction. Tumor volume and count are quantified histologically .

Q. What are the key findings from this compound’s in vivo anticancer studies?

this compound reduces lung tumor number by 64–81% and suppresses tumor size in A/J mice. This correlates with downregulation of pro-inflammatory mediators (e.g., IL-6) and induction of apoptosis in cancer cells, validated via TUNEL staining and caspase-3 activation .

Advanced Research Questions

Q. How does this compound enhance PPAR ligand-induced apoptosis in breast cancer cells, and what experimental evidence supports this synergy?

this compound potentiates apoptosis in RXR-α-overexpressing breast cancer cells (T47D, MCF7) when combined with PPAR-α ligands like hydroxy-eicosatetraenoic acid (HETE). Mechanistically, RXR-α overexpression amplifies PPAR-α/RXR-α heterodimer activity, increasing pro-apoptotic markers (e.g., Bax/Bcl-2 ratio) and TUNEL-positive cells. This synergy is absent in RXR-α-deficient clones, confirming RXR’s central role .

Q. How can researchers resolve contradictions in this compound’s role in fibrotic pathways across different cell types?

- Anti-fibrotic effects : In hepatic stellate cells (HSCs), this compound inhibits proliferation and collagen synthesis by suppressing α1(I) procollagen and fibronectin expression .

- Pro-fibrotic effects : In renal fibroblasts (NRK-49F), this compound promotes fibrosis via RXR-mediated upregulation of PAI-1 and reduced MMP activity.

Methodological recommendation : Use cell-specific knockdown models (e.g., siRNA targeting RXR isoforms) and compare transcriptional outputs via RNA-seq to identify context-dependent pathways .

Q. What methodologies are recommended to assess this compound’s impact on glucose metabolism in diabetic models?

- Animal models : High-fat diet-induced Zucker fatty diabetic (ZFF) rats treated with this compound vs. PPAR-γ agonists (e.g., troglitazone).

- Key metrics : Hyperinsulinemic-euglycemic clamp assays to measure whole-body glucose utilization, tissue-specific glucose uptake (via 2-deoxyglucose), and liver glycogen synthesis (via ¹³C NMR). This compound lacks troglitazone’s insulin-sensitizing effects, highlighting divergent RXR vs. PPAR-γ mechanisms .

Q. How can researchers design experiments to validate this compound’s RXR selectivity in transcriptional assays?

- Competitive binding assays : Use radiolabeled 9-cis retinoic acid (RXR agonist) and AGN193109 (RAR antagonist) to confirm lack of RAR cross-reactivity.

- Co-activator recruitment assays : Measure this compound-induced recruitment of SRC-1 to RXRα vs. RARγ using fluorescence resonance energy transfer (FRET) .

Q. What are the limitations of using this compound in chronic inflammation studies, and how can they be mitigated?

Limitations : Prolonged RXR activation may induce ligand-dependent receptor degradation or desensitization. Mitigation strategies :

- Pulse dosing (e.g., intermittent 24-hour treatments in RAW264.7 cells).

- Combine with proteasome inhibitors (e.g., MG-132) to stabilize RXR levels .

Methodological and Data Analysis Considerations

Q. How should researchers address variability in this compound’s EC50 values across RXR subtypes?

- Standardize assay conditions : Use homogeneous time-resolved fluorescence (HTRF) for Kd/EC50 measurements under consistent ligand concentrations (0–100 nM) and incubation times (24–72 hours).

- Validate with orthogonal methods : Compare HTRF data with electrophoretic mobility shift assays (EMSAs) for RXR-DNA binding .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s pro- vs. anti-fibrotic effects?

- Meta-analysis : Pool data from independent studies (e.g., HSC vs. renal fibroblast models) using random-effects models to quantify heterogeneity.

- Pathway enrichment analysis : Apply tools like Gene Set Enrichment Analysis (GSEA) to identify cell-type-specific signaling modules (e.g., TGF-β in HSCs vs. PDGF in fibroblasts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.